molecular formula C11H12N4OS B2663958 N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide CAS No. 2361657-05-6

N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide

Cat. No. B2663958
CAS RN: 2361657-05-6
M. Wt: 248.3
InChI Key: RSYDFYXEPADKMO-UHFFFAOYSA-N
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Description

“N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide” is a complex organic compound that likely contains a thiophene and a 1,2,4-triazole moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The 1,2,4-triazole ring is a heterocyclic compound containing three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of thiophene and 1,2,4-triazole as key building blocks . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Similarly, imidazole, a compound similar to 1,2,4-triazole, has been used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide” would likely be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving “N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide” would likely depend on the specific conditions and reagents used. Thiophene and 1,2,4-triazole moieties are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide” would likely be determined using various analytical techniques. For instance, the melting point, solubility, and density of thiophene have been reported .

Mechanism of Action

The mechanism of action of “N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide” would likely depend on its specific biological targets. Thiophene and 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide” would likely depend on its specific physical and chemical properties, as well as its biological activity. Some thiophene and 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activity .

Future Directions

The future directions for research on “N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide” could involve the synthesis and characterization of novel derivatives with improved pharmacological activity . This could potentially lead to the development of new drugs for various therapeutic applications.

properties

IUPAC Name

N-[1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-3-9(16)12-7(2)10-13-11(15-14-10)8-5-4-6-17-8/h3-7H,1H2,2H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYDFYXEPADKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1)C2=CC=CS2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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